

The Discovery and History of Nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of nicotinic acid, also known as niacin or vitamin B3. From its initial synthesis in the 19th century to its crucial role in combating the devastating disease of pellagra and its later application in cardiovascular medicine, this document details the key scientific milestones. It includes summaries of pivotal experiments, quantitative data on the molecule's properties, and visualizations of its biochemical pathways.

Early Synthesis and Initial Observations

Nicotinic acid was first synthesized in 1867 by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a potent alkaloid found in the tobacco plant.^{[1][2]} This process, utilizing potassium chromate and sulfuric acid, gave the new compound its name, derived from "nicotine" and "acid".^[1] For many years, nicotinic acid remained a laboratory curiosity, primarily used in photography, with no known biological significance.^[2]

In 1912, the Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.^{[2][3]} Although this substance was later identified as thiamine (vitamin B1), Funk also isolated nicotinic acid from yeast and rice polishings during his research, suggesting it might have nutritional value.^[2]

The Pellagra Epidemic and the Search for a Cure

Pellagra, a debilitating disease characterized by the "three Ds"—dermatitis, diarrhea, and dementia—was rampant in the early 20th century, particularly in the southern United States where corn was a dietary staple.^{[2][4][5][6][7]} The prevailing theory at the time was that pellagra was an infectious disease.^{[2][7]}

The Pioneering Work of Dr. Joseph Goldberger

Dr. Joseph Goldberger, an epidemiologist with the U.S. Public Health Service, was tasked with investigating the cause of pellagra in 1914.^[7] He observed that the disease disproportionately affected poor, rural populations with monotonous, corn-based diets and that hospital staff and orphanage workers, who consumed a more varied diet, did not contract the illness.^[5] This led him to hypothesize that pellagra was a nutritional deficiency disease.

To test his hypothesis, Goldberger conducted a series of groundbreaking, albeit ethically controversial, human experiments.

- Orphanage and Asylum Studies (1914): Goldberger provided two orphanages and a mental asylum, all with high rates of pellagra, with a diet rich in fresh meat, milk, and eggs.^{[5][8]} Within months, the incidence of pellagra plummeted, and most of those afflicted recovered.^{[5][8]}
- Mississippi State Penitentiary "Pellagra Squad" (1915): To definitively prove that diet alone could cause pellagra, Goldberger recruited 11 healthy male prisoners who volunteered in exchange for pardons.^{[5][9][10]} They were fed a restrictive, corn-based diet typical of poor Southern communities. After six months, five of the eleven men developed pellagra.^[5]
- "Filtch Parties" (1916): To disprove the infectious disease theory, Goldberger and 15 volunteers, including his wife, injected themselves with the blood of pellagra patients and ingested their scabs, urine, and feces.^{[5][9]} None of the volunteers contracted pellagra.

The workflow of Goldberger's pivotal prison experiment is illustrated below.



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Goldberger's Mississippi Prison Experiment Workflow.

The Isolation and Identification of Nicotinic Acid as the "Pellagra-Preventing Factor"

Despite Goldberger's compelling evidence, the specific nutrient deficiency responsible for pellagra remained unknown. In 1937, the American biochemist Conrad Elvehjem at the University of Wisconsin made the crucial breakthrough.^{[1][11]}

Elvehjem was investigating "black tongue," a disease in dogs with symptoms analogous to human pellagra. He induced the disease in dogs by feeding them a modified Goldberger diet. He then systematically tested various liver extracts for their ability to cure the condition.

While the exact, detailed protocols from Elvehjem's 1937 publications are not readily available in the initial search, the general methodology involved:

- **Induction of Black Tongue in Dogs:** Dogs were fed a pellagra-inducing diet, leading to the development of black tongue symptoms.
- **Fractionation of Liver Extract:** Active liver extracts, known to be curative, were subjected to various chemical separation techniques to isolate the active component.
- **Bioassay-Guided Isolation:** At each step of the fractionation, the different chemical fractions were fed to the dogs with black tongue to determine which fraction retained the curative properties.

- **Identification of Nicotinic Acid:** Through this process, Elvehjem and his colleagues isolated nicotinic acid and demonstrated that it could cure black tongue in dogs.

Following Elvehjem's discovery, Dr. Tom Spies and his colleagues confirmed that nicotinic acid was also effective in curing pellagra in humans.^{[1][11]} This discovery led to the widespread fortification of flour and other grain products with niacin, virtually eradicating pellagra in developed countries.^[1]

Quantitative Data on Nicotinic Acid

The physical and chemical properties of nicotinic acid are well-characterized.

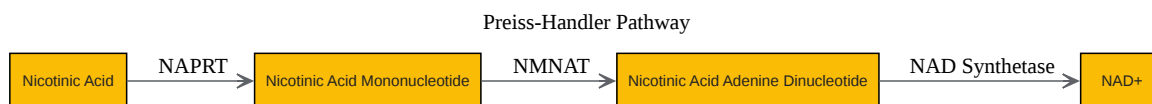
Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂	^[12]
Molar Mass	123.11 g/mol	^[12]
Melting Point	236.6 °C	^[12]
Boiling Point	Decomposes	^[12]
pKa (acidic)	4.85	^[13]
Solubility in Water	1 g in 60 mL	^{[13][14]}
Solubility in Ethanol	Slightly soluble	^[13]
Solubility in Diethyl Ether	Slightly soluble	^[13]
Solubility in Acetone	Soluble	^[15]
Solubility in DMSO	Highly soluble	^[15]

Biochemical Pathways and Mechanisms of Action

Nicotinic acid is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous metabolic reactions.^{[12][16]}

The Preiss-Handler Pathway: Conversion of Nicotinic Acid to NAD

The conversion of nicotinic acid to NAD occurs via the Preiss-Handler pathway.

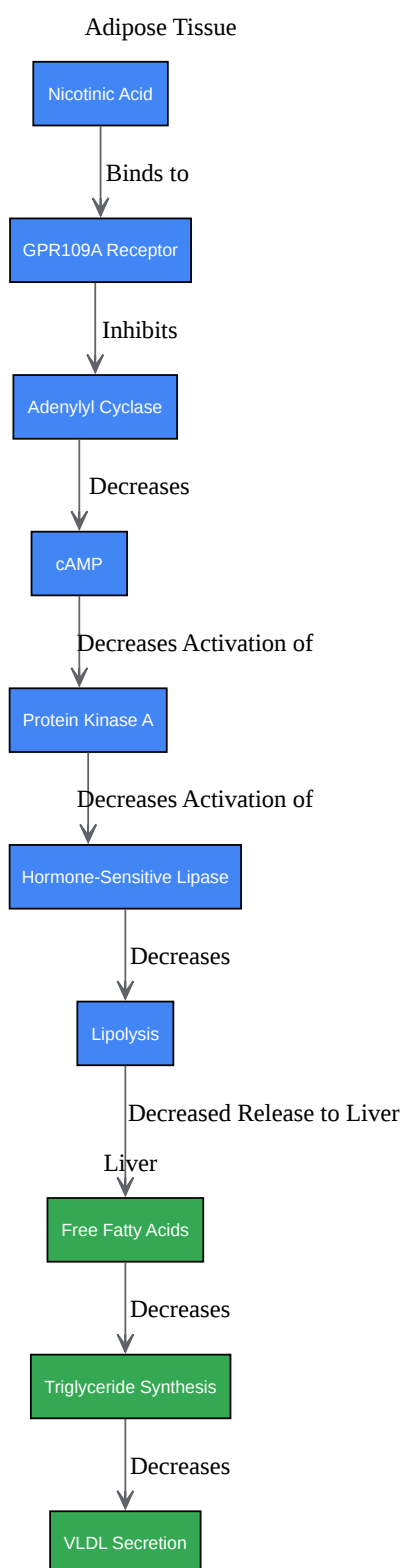


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The Preiss-Handler Pathway for NAD+ Synthesis.

Mechanism of Lipid-Lowering Action

In the mid-20th century, it was discovered that pharmacological doses of nicotinic acid could lower cholesterol levels.^[17] The primary mechanism involves the inhibition of lipolysis in adipose tissue.



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Mechanism of Nicotinic Acid's Lipid-Lowering Effect.

This inhibition reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL) or "bad" cholesterol.[1][4]

Conclusion

The history of nicotinic acid is a compelling narrative of chemical synthesis, epidemiological investigation, and biochemical discovery. From a simple organic compound to an essential vitamin and a therapeutic agent, its journey highlights the profound impact of nutritional science on public health. The pioneering work of scientists like Goldberger and Elvehjem not only unraveled the mystery of pellagra but also laid the groundwork for our modern understanding of vitamins and their role in human health. The continued exploration of nicotinic acid's diverse biological activities ensures its relevance in research and clinical practice.

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- To cite this document: BenchChem. [The Discovery and History of Nicotinic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12954113#discovery-and-history-of-nicotinic-acid]

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